ethyl 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate
Description
Ethyl 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate is a substituted imidazole derivative characterized by a tetrahydrofuran (oxolane) moiety attached to the N1 position of the imidazole ring via a methylene bridge. This compound belongs to a broader class of 1-substituted imidazole-4-carboxylates, which are of interest in medicinal chemistry and materials science due to their diverse biological activities and tunable physicochemical properties .
Properties
IUPAC Name |
ethyl 1-(oxolan-2-ylmethyl)imidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-2-15-11(14)10-7-13(8-12-10)6-9-4-3-5-16-9/h7-9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCMPHCKJWDBTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=N1)CC2CCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the oxolane ring: The oxolane ring can be introduced via a nucleophilic substitution reaction using an appropriate oxolane derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are easily recoverable and recyclable is also common to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Oxo derivatives of the imidazole ring.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of polymers and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Analogs :
Methyl 1-(5-Methyl-3-isoxazolyl)-1H-imidazole-4-carboxylate (56) (): Synthesis: Prepared via refluxing 3-amino-5-methylisoxazole with a precursor in acetic acid. Yield: 20% (low due to competing side reactions). Melting Point: 197–198°C (higher than other analogs, likely due to stronger intermolecular interactions from the isoxazole ring) .
Methyl 1-Benzyl-2-(4-Fluorophenyl)-1H-imidazole-4-carboxylate (3f) (): Synthesis: Synthesized via Pd(0)-catalyzed C–H functionalization, enabling direct aryl coupling. Yield: Not explicitly stated but implied to be moderate (purified via flash chromatography). Melting Point: 116.3–118.1°C (lower than compound 56, reflecting reduced crystal lattice stability from the flexible benzyl group) .
Key Feature: The electron-withdrawing chlorine substituents increase lipophilicity and steric bulk compared to the oxolane-containing compound .
Comparison with Target Compound :
The oxolan-2-ylmethyl group in the target compound introduces a cyclic ether moiety, which may enhance solubility in polar solvents compared to aryl-substituted analogs (e.g., 3f or dichlorophenyl derivatives). However, its synthesis route remains unspecified in the provided evidence; analogous methods (e.g., alkylation of imidazole precursors with oxolane-containing reagents) are plausible .
Physicochemical Properties and Structural Insights
Table 1: Comparative Physicochemical Data
Insights :
- The oxolan-2-ylmethyl group’s conformational flexibility (due to the puckered oxolane ring) may influence crystal packing and melting points, as seen in cyclopentane-derived systems .
- Aryl-substituted analogs (e.g., 3f) exhibit lower melting points due to reduced hydrogen-bonding capacity compared to heterocyclic substituents (e.g., isoxazole in compound 56) .
Reactivity and Functionalization Potential
- Pd-Catalyzed C–H Functionalization : Aryl-substituted imidazoles (e.g., 3f) undergo efficient Pd(0)-catalyzed coupling, enabling diversification at the C2 position . The oxolan-2-ylmethyl group’s electron-donating nature may similarly facilitate such reactions in the target compound.
- Ester Hydrolysis : The ethyl carboxylate group is susceptible to hydrolysis, a property shared across all analogs. This reactivity is critical for prodrug design or further derivatization .
Biological Activity
Ethyl 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an imidazole ring, which is known for its biological significance, particularly in pharmacology. The oxolan-2-ylmethyl group may enhance the compound's binding affinity to biological targets, while the carboxylate group contributes to its solubility and reactivity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The imidazole moiety can interact with various enzymes and receptors, potentially modulating their activity. This modulation can influence numerous biochemical pathways, leading to various therapeutic effects.
Antitumor Activity
Recent studies have highlighted the antitumor potential of imidazole derivatives. For example, a related compound exhibited significant antiproliferative activity against several cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells. The compound induced apoptosis by altering the expression levels of key proteins involved in the apoptotic pathway, such as increasing Bax and decreasing Bcl-2 levels .
Table 1: Antitumor Activity of Related Imidazole Compounds
| Compound | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| 4f | 18.53 | HeLa | Induces apoptosis via Bax/Bcl-2 modulation |
| 4m | 4.07 | HeLa | Strong inhibition of cell proliferation |
| 4q | 2.96 | SGC-7901 | Enhanced apoptotic signaling |
Other Biological Activities
In addition to antitumor effects, compounds similar to this compound have shown promise in other areas:
- Anti-inflammatory Effects : Some imidazole derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Antimicrobial Activity : Certain derivatives have demonstrated efficacy against various bacterial strains, suggesting potential as antimicrobial agents.
Case Studies
A notable case study involved the synthesis and evaluation of a series of imidazole derivatives, including those structurally related to this compound. These studies revealed that modifications on the imidazole ring significantly influenced their biological activities, particularly their antiproliferative effects against cancer cell lines .
Q & A
Basic: What are the optimal synthetic routes for ethyl 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from simpler imidazole and tetrahydrofuran derivatives. A common approach includes:
- Step 1 : Alkylation of the imidazole core using (oxolan-2-yl)methyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the tetrahydrofuran substituent.
- Step 2 : Esterification at the 4-position of the imidazole ring using ethyl chloroformate in the presence of a catalyst like DMAP.
- Key Parameters : Reaction temperature (60–80°C), solvent selection (DMF or THF), and stoichiometric control to minimize byproducts.
- Characterization : Confirm purity via HPLC (>95%) and structural validation using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Basic: How is the purity and structural integrity of this compound validated in research settings?
Methodological Answer:
Analytical techniques are critical for quality control:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) identifies proton environments (e.g., oxolane methylene protons at δ 3.5–4.0 ppm). ¹³C NMR confirms carbonyl (C=O) and ester functionalities.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm ensure purity (>95%).
- Mass Spectrometry : HRMS (ESI-TOF) calculates exact mass (e.g., C₁₁H₁₆N₂O₃: [M+H]⁺ = 225.1234) to verify molecular composition .
Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?
Methodological Answer:
Contradictions in biological data (e.g., varying IC₅₀ values) require systematic validation:
- Reproducibility Checks : Standardize assay conditions (pH, temperature, cell lines) and compound solubility (DMSO concentration ≤0.1%).
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct interactions with targets like enzymes or receptors.
- Computational Validation : Molecular docking (AutoDock Vina) identifies binding poses, while molecular dynamics simulations (GROMACS) assess stability of ligand-target complexes .
Advanced: What strategies are employed to study structure-activity relationships (SAR) for this compound?
Methodological Answer:
SAR studies focus on modifying substituents to enhance activity:
- Variations Tested :
- Oxolane Ring : Replace with other cyclic ethers (e.g., tetrahydropyran) to assess steric effects.
- Ester Group : Substitute ethyl with methyl or tert-butyl esters to evaluate lipophilicity.
- Biological Testing : Screen analogs against target enzymes (e.g., cytochrome P450 isoforms) using fluorometric or colorimetric assays.
- Data Analysis : Correlate structural changes with activity trends using multivariate regression models .
Advanced: How can computational methods optimize the design of derivatives with improved pharmacokinetic properties?
Methodological Answer:
Computational tools guide rational drug design:
- ADMET Prediction : Use SwissADME or ADMETLab to forecast absorption, metabolism, and toxicity. Key parameters include LogP (optimal range: 1–3) and topological polar surface area (<140 Ų).
- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
- Synergy with Experiment : Validate predictions via synthetic feasibility (retrosynthetic analysis using Synthia) and in vitro permeability assays (Caco-2 cell models) .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Storage : Protect from light and moisture in amber glass vials under inert gas (argon).
- Temperature : Store at –20°C for long-term stability; avoid freeze-thaw cycles.
- Decomposition Monitoring : Periodic HPLC analysis detects degradation products (e.g., hydrolysis of the ester group) .
Advanced: How do researchers address challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
Scale-up requires process optimization:
- Reactor Design : Transition from batch to flow chemistry for exothermic reactions (e.g., alkylation step).
- Purification : Replace column chromatography with recrystallization (solvent: ethyl acetate/hexane) or centrifugal partition chromatography.
- Yield Improvement : Use design of experiments (DoE) to optimize parameters (e.g., catalyst loading, reaction time) .
Advanced: What mechanistic insights are gained from studying its interaction with cytochrome P450 enzymes?
Methodological Answer:
Mechanistic studies involve:
- Enzyme Inhibition Assays : Monitor NADPH consumption spectrophotometrically (340 nm) to determine inhibition type (competitive vs. non-competitive).
- Metabolite Identification : LC-MS/MS detects oxidative metabolites (e.g., hydroxylation at the imidazole ring).
- Structural Biology : Co-crystallization with CYP3A4 (PDB ID) reveals binding motifs and informs mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
